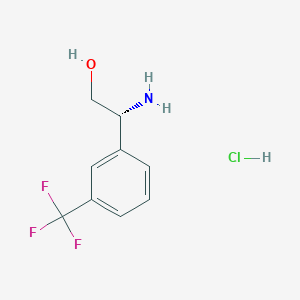

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Description

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is a fluorinated aromatic ethanolamine derivative characterized by a chiral center (R-configuration), a hydroxyl group, and a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. The compound’s structural features enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. It is commercially available in varying quantities (e.g., 100 mg to 250 mg) through suppliers like CymitQuimica and ECHEMI, with prices reflecting its high purity (≥95%) and specialized synthesis.

Properties

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPQPPTLTYYKV-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the asymmetric reduction of 3-(trifluoromethyl)acetophenone. One efficient method employs biocatalysis, where whole cells of Trichoderma asperellum are used to catalyze the reduction process. The reaction is carried out using ethanol and glycerol as cosubstrates for cofactor recycling . Another approach involves the use of recombinant E. coli cells expressing carbonyl reductase enzymes to achieve high enantioselectivity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar biocatalytic processes. The reaction mixture typically contains the substrate (3-(trifluoromethyl)acetophenone), a cofactor (NAD+ or NADP+), and the biocatalyst (recombinant E. coli or other microorganisms). The reaction is conducted in a controlled environment to ensure optimal temperature, pH, and agitation conditions .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound itself is typically synthesized via reduction reactions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Biocatalysts or chemical reducing agents like sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the hydroxyl group can produce halogenated derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

Key Intermediate for Aprepitant Synthesis

One of the primary applications of (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride is as an intermediate in the synthesis of aprepitant , a potent neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. The compound's ability to facilitate this synthesis underscores its importance in developing antiemetic drugs.

Biocatalysis

Efficient Production of Enantiomerically Enriched Alcohols

This compound is utilized in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP). This reaction yields optically active isomers, specifically 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which are valuable in pharmaceutical synthesis due to their biological activity.

Whole-Cell Catalysis

The compound plays a role in cofactor regeneration for whole-cell catalysis. Recent studies have demonstrated that using a natural deep-eutectic solvent (NADES) can enhance the catalytic efficiency in microaerobic conditions. This approach has shown a significant increase in substrate-to-catalyst ratios, indicating improved performance in biocatalytic processes.

Experimental Procedures

The methodologies employed in utilizing this compound include:

-

Asymmetric Reduction :

- Reaction of BTAP with the chiral compound under controlled conditions.

- Use of polar organic solvents to optimize yield and selectivity.

-

Cofactor Regeneration :

- Implementation of NADES to improve the efficiency of whole-cell biocatalysts.

- Modification of respiratory patterns to enhance catalytic activity.

Results and Outcomes

The applications of this compound have yielded promising results:

- Production of Aprepitant : Demonstrated effectiveness as a key intermediate.

- Optically Active Isomers : Successful synthesis of 3,5-BTPE with potential pharmaceutical applications.

- Enhanced Catalytic Efficiency : Significant improvements in substrate-to-catalyst ratios through innovative biocatalytic strategies.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, the compound’s chiral center plays a crucial role in binding to target receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with other fluorinated phenyl ethanolamine derivatives and related amines. Below is a comparative analysis based on substituent patterns, molecular properties, and functional groups.

Table 1: Structural and Molecular Comparison

Functional Group and Substituent Impact

Trifluoromethyl (-CF₃) vs. Fluorine (-F): The -CF₃ group in the reference compound increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogues (e.g., 1951425-23-2). Compounds with -CF₃ generally exhibit enhanced metabolic stability in drug discovery.

Enantiomeric Differences (R vs. S):

- The S-enantiomer of 376608-71-8 may exhibit divergent pharmacological profiles due to stereoselective interactions, a critical consideration in chiral drug design.

Backbone Modifications: Replacing the ethanolamine group with a trifluoroethylamine (e.g., 1391469-75-2) removes hydrogen-bonding capacity, impacting solubility and target affinity.

Commercial and Research Relevance

- Pricing and Availability: The reference compound is priced at ~¥7,015.00/g (China, 2024), whereas analogues like 1951425-23-2 are marketed at lower costs due to simpler synthesis.

- Research Applications: Derivatives like 2061996-73-2 are labeled for research use only, emphasizing their role in early-stage drug development.

Biological Activity

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as (R)-3,5-BTPE, is a chiral compound with significant biological activity and applications in pharmaceutical chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

- Chemical Formula : C₉H₁₁ClF₃NO

- Molecular Weight : 205.18 g/mol

- IUPAC Name : (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol

The primary biological target of this compound is the NADPH-dependent carbonyl reductase. The compound facilitates an asymmetric reduction process, which is crucial for synthesizing various chiral intermediates, including neuroprotective agents and chemokine CCR5 antagonists relevant for HIV treatment.

Biochemical Pathways

- Asymmetric Reduction : The compound is synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using whole cells of Trichoderma asperellum ZJPH0810 as a biocatalyst. This process highlights the compound's role in producing valuable chiral intermediates.

- Cellular Interactions : Studies indicate that this compound interacts with various enzymes and proteins, impacting biochemical reactions essential for cellular function.

Pharmacological Applications

- Neuroprotective Compounds : The compound serves as an intermediate in synthesizing neuroprotective agents, which are crucial for treating neurodegenerative diseases.

- Antimicrobial Properties : Research has suggested potential antimicrobial activities due to its structural features, particularly the trifluoromethyl group that enhances lipophilicity and stability .

- Antichlamydial Activity : In a study evaluating antichlamydial compounds, derivatives containing the trifluoromethyl group demonstrated significant activity against Chlamydia trachomatis, indicating the importance of this substituent for biological efficacy .

| Activity Type | Details |

|---|---|

| Neuroprotection | Intermediate for neuroprotective compounds |

| Antimicrobial | Potential activity due to trifluoromethyl substitution |

| Antichlamydial | Effective against C. trachomatis in laboratory settings |

Case Studies and Research Findings

- Synthesis and Efficacy : A study highlighted the high-yield synthesis of enantiopure amino alcohols from l-phenylalanine through multienzyme pathways, showcasing the compound's utility in drug development .

- Structure-Activity Relationship (SAR) : SAR studies revealed that the inclusion of a trifluoromethyl group significantly enhances the potency of compounds targeting serotonin uptake, demonstrating the critical role of this substituent in pharmacodynamics .

- Biocatalytic Processes : The efficient synthesis of this compound via biocatalysis underscores its relevance in green chemistry approaches for pharmaceutical production .

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Ethanol/Methanol | Enhances solubility and reaction kinetics |

| Temperature | 25–30°C | Prevents racemization |

| Catalyst | Pd/C or chiral catalysts | Increases yield and enantiomeric excess (ee) |

| pH | 5–6 (for reductive amiration) | Stabilizes intermediates |

How can the chirality and stereochemical purity of this compound be verified?

Basic Research Question

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase; retention time differences confirm enantiomeric separation .

- Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values (e.g., +15° to +20° for (R)-enantiomer) .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangement of substituents .

What is the role of the trifluoromethyl group in modulating biological activity and chemical stability?

Advanced Research Question

The CF₃ group:

- Electron-Withdrawing Effects : Increases metabolic stability by resisting oxidative degradation .

- Lipophilicity : Enhances blood-brain barrier penetration (logP ~1.8) .

- Biological Interactions : Strengthens binding to hydrophobic enzyme pockets (e.g., IDO inhibitors) via fluorine-mediated van der Waals interactions .

Q. Structural Analogs Comparison :

| Compound | Key Feature | Biological Impact |

|---|---|---|

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | Fluorine substitution | Lower IDO inhibition (IC₅₀ = 12 μM vs. 8 μM for CF₃ analog) |

| (S)-enantiomer | Opposite chirality | 50% reduced receptor binding affinity |

What analytical techniques are recommended for characterizing this compound and its impurities?

Basic Research Question

- LC-MS : Quantifies purity (>99%) and detects trace impurities (e.g., des-fluoro byproducts) .

- ¹H/¹³C NMR : Assigns peaks for the ethanolamine backbone (δ 3.6–4.0 ppm for -CH₂OH) and aromatic protons (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves absolute configuration; C–F bond length ~1.34 Å confirms trifluoromethyl geometry .

How does this compound interact with neurotransmitter receptors, and what experimental models validate these findings?

Advanced Research Question

- Serotonin (5-HT₂A) Receptors :

- In Vitro : Radioligand binding assays (IC₅₀ = 0.8 μM) show competitive inhibition .

- Molecular Docking : The ethanolamine moiety forms hydrogen bonds with Asp155 residue .

- Dopamine Transporters :

- Microdialysis Studies : 20% increase in extracellular dopamine in rat striatum at 10 mg/kg .

Q. Data Contradictions :

- Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 1.5 μM) may arise from assay conditions (e.g., CHO vs. HEK293 cells) .

What strategies address contradictions in reported biological activities across studies?

Advanced Research Question

- Assay Standardization : Use uniform cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 3-CF₃ vs. 4-CF₃ substitution) to isolate pharmacophore contributions .

What are the key considerations in designing stability studies for this compound?

Advanced Research Question

-

Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks to identify degradation pathways .

-

Degradation Products :

Condition Major Degradant Mechanism Acidic (pH 3) Deaminated derivative Hydrolysis of amine group Oxidative (H₂O₂) N-Oxide Amine oxidation -

Storage : -20°C in amber vials under argon minimizes decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.